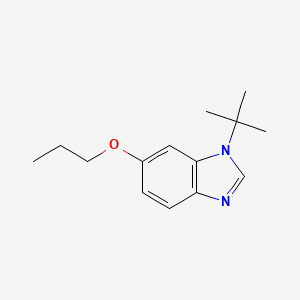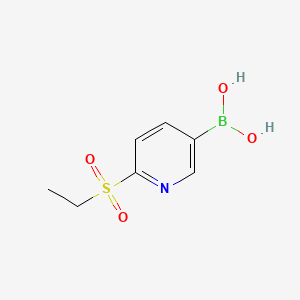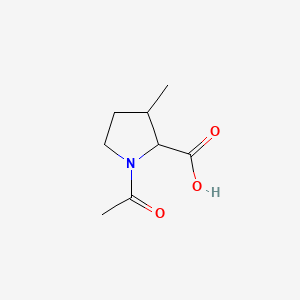
Ethyl 3-(4-aminophenyl)-2-methylpropanoate
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its class or family of compounds, and any known uses or applications.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reactions used, the conditions under which the reactions are carried out, and the yield of the final product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound. This can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This can provide information about its reactivity and stability, and can help to predict how it might behave in different conditions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity. It could also involve studying its spectral properties, such as its UV/Vis, IR, or NMR spectra.Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also involve looking at how to handle and store the compound safely.
Orientations Futures
This would involve a discussion of areas for future research. This could include potential applications of the compound, or ways to improve its synthesis or properties.
I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
Propriétés
IUPAC Name |
ethyl 3-(4-aminophenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)9(2)8-10-4-6-11(13)7-5-10/h4-7,9H,3,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSORGZZGNQXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677417 | |
| Record name | Ethyl 3-(4-aminophenyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-aminophenyl)-2-methylpropanoate | |
CAS RN |
1234846-44-6 | |
| Record name | Ethyl 3-(4-aminophenyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-Bromophenyl)cyclopropyl]acetamide](/img/structure/B582173.png)
![5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582174.png)





![tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B582185.png)
![2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582186.png)

